molecular formula C21H25Cl2FN4O3 B1232141 BX471 hydrochloride CAS No. 288262-96-4

BX471 hydrochloride

Cat. No. B1232141
CAS RN: 288262-96-4
M. Wt: 471.3 g/mol
InChI Key: FRUCNQBAWUHKLS-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

BX471 was identified through high capacity screening and subsequent chemical optimization, as a potent, selective, and orally active antagonist of CCR1. Its synthesis involves the creation of R-N-[5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-2-oxoethoxy]phenyl]urea hydrochloric acid salt. This compound was found to displace CCR1 ligands like macrophage inflammatory protein-1α (MIP-1α), RANTES, and monocyte chemotactic protein-3 (MCP-3) with high affinity, demonstrating its potent antagonistic activity (Liang et al., 2000).

Molecular Structure Analysis

While specific details on the molecular structure of BX471 hydrochloride were not directly found, the general structure as described in the synthesis process suggests a complex molecule designed to specifically target and inhibit CCR1 activity. Its high affinity for CCR1 is indicative of a molecular structure that effectively mimics or competes with natural ligands of the receptor, thus inhibiting the receptor's normal function.

Chemical Reactions and Properties

This compound's chemical reactivity and properties, particularly in biological systems, include its ability to effectively block CCR1-mediated responses. This includes inhibition of calcium mobilization, extracellular acidification rate increases, CD11b expression, and leukocyte migration, demonstrating its broad impact on cellular functions mediated by CCR1 activation. Its selectivity for CCR1 over 28 other G-protein-coupled receptors highlights its specific chemical interactions and functional specificity (Liang et al., 2000).

Scientific Research Applications

  • Treatment of Acute Pancreatitis-Associated Lung Injury : BX471, a nonpeptide CC chemokine receptor 1 (CCR1) antagonist, has been shown to protect mice against lung injury associated with acute pancreatitis. This protection is achieved by attenuating neutrophil recruitment and lung morphological changes, suggesting that targeting CCR1 could be a promising strategy to prevent disease progression in acute pancreatitis (He, Horuk, & Bhatia, 2007).

  • Autoimmune Diseases Treatment : BX471 has been identified as a potent, selective, and orally active antagonist of CCR1, making it potentially useful in the treatment of chronic inflammatory diseases. It was found to inhibit several CCR1-mediated effects like leukocyte migration, suggesting its applicability in treating autoimmune diseases (Liang et al., 2000).

  • Reduction of Renal Fibrosis : In studies on mice with unilateral ureter obstruction, BX471 treatment led to a significant reduction in interstitial macrophage and lymphocyte infiltrate, along with a marked reduction in markers of renal fibrosis. These findings highlight CCR1 blockade as a new therapeutic strategy for reducing cellular infiltration and renal fibrosis (Anders et al., 2002).

  • Sepsis Treatment : In the treatment of sepsis, BX471 has been found to protect mice against lung and liver injury by reducing neutrophil recruitment and morphological changes in these organs. The study suggests that blocking CCR1 can be a promising strategy to prevent disease progression in sepsis (He, Horuk, Moochhala, & Bhatia, 2007).

  • Allergic Rhinitis Treatment : BX471 demonstrated anti-inflammatory effects in a mouse model of allergic rhinitis by inhibiting CCR1-mediated TNF-α production, leading to a decrease in Th2 cytokines and inhibition of eosinophil recruitment to the nasal mucosa. This indicates BX471's potential as a therapeutic strategy against allergic rhinitis (Feng et al., 2020).

Mechanism of Action

Target of Action

BX471 hydrochloride is a potent, selective non-peptide antagonist that primarily targets the C-C chemokine receptor type 1 (CCR1) . CCR1 is a G-protein-coupled receptor that plays a crucial role in the recruitment and activation of leukocytes, a type of white blood cell involved in the immune response .

Mode of Action

This compound interacts with its target, CCR1, by displacing the endogenous CCR1 ligands MIP-1a, RANTES, and MCP-3 . This displacement inhibits a number of CCR1-mediated effects in leukocytes, including calcium mobilization and migration . The compound exhibits a Ki of 1 nM for human CCR1, indicating a high affinity for this receptor .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By blocking CCR1, it downregulates the mRNA expression of ICAM-1, P-selectin, and E-selectin . These molecules play key roles in leukocyte recruitment and adhesion, which are critical steps in the inflammatory response. Furthermore, this compound inhibits the TNF-α activated NF-kB pathway, leading to a decrease in Th2 cytokines, IL-1β, VCAM-1, GM-CSF, RANTES, and MIP-1α expression levels .

Pharmacokinetics

In animal studies, BX471 has shown a bioavailability of 60% in dogs when administered either orally or intravenously .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It significantly reduces inflammatory responses in conditions such as sepsis and allergic rhinitis . This is achieved by inhibiting eosinophil recruitment, suppressing the production of proinflammatory mediators, and upregulating T regulatory cells . In addition, it prevents monocyte recruitment in inflammation sites in rheumatoid arthritis patients .

Safety and Hazards

BX471 hydrochloride is considered toxic and should be handled with care . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It should be used only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN4O3.ClH/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29;/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29);1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUCNQBAWUHKLS-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183019
Record name BX 471
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

288262-96-4
Record name BX 471
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288262964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BX 471
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BX-471
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L350B5LO1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BX471 hydrochloride
Reactant of Route 2
Reactant of Route 2
BX471 hydrochloride
Reactant of Route 3
Reactant of Route 3
BX471 hydrochloride
Reactant of Route 4
BX471 hydrochloride
Reactant of Route 5
Reactant of Route 5
BX471 hydrochloride
Reactant of Route 6
Reactant of Route 6
BX471 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.